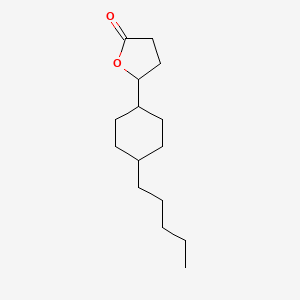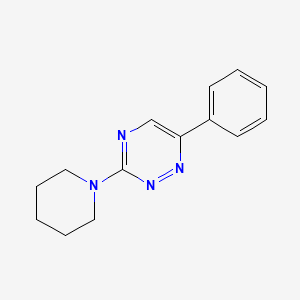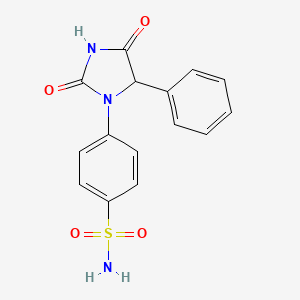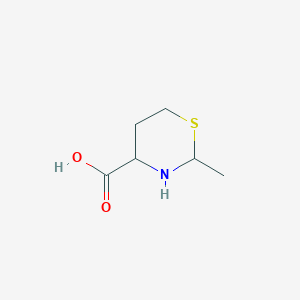
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is an organic compound that features both an azido group and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution of an allylic halide with sodium azide under heating in an aqueous acetone solution . This reaction yields the desired azide compound along with its isomeric forms.
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide in aqueous acetone or other polar solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for bioorthogonal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene involves its reactivity due to the presence of both azido and nitro groups. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of isomeric products . The nitro group can participate in electron-withdrawing interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- 1-(3-Azidoprop-1-en-2-yl)benzene
- 1-(3-Azidoprop-1-en-2-yl)adamantane
- 5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole
Uniqueness: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of both azido and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
828922-84-5 |
|---|---|
Formule moléculaire |
C9H8N4O2 |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-(3-azidoprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H8N4O2/c10-12-11-7-3-5-8-4-1-2-6-9(8)13(14)15/h1-6H,7H2 |
Clé InChI |
FHJCJNVVAJSMGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCN=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)




![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)

![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)

![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
